N,N'-butane-1,4-diylbis(4-methyl-3-nitrobenzenesulfonamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-N-[4-(4-METHYL-3-NITROBENZENESULFONAMIDO)BUTYL]-3-NITROBENZENE-1-SULFONAMIDE is a complex organic compound characterized by its nitro and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-[4-(4-METHYL-3-NITROBENZENESULFONAMIDO)BUTYL]-3-NITROBENZENE-1-SULFONAMIDE typically involves multiple steps. One common route starts with the nitration of 4-methylbenzenesulfonamide to introduce nitro groups. This is followed by a series of coupling reactions to attach the butyl chain and additional sulfonamide groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-[4-(4-METHYL-3-NITROBENZENESULFONAMIDO)BUTYL]-3-NITROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
4-METHYL-N-[4-(4-METHYL-3-NITROBENZENESULFONAMIDO)BUTYL]-3-NITROBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-METHYL-N-[4-(4-METHYL-3-NITROBENZENESULFONAMIDO)BUTYL]-3-NITROBENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes. The compound’s sulfonamide groups can mimic the natural substrates of certain enzymes, leading to competitive inhibition. This interaction can disrupt the enzyme’s normal function, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-nitrobenzenesulfonamide
- 4-Methyl-3-nitrobenzene-1-sulfonyl chloride
- N-Methyl-3-nitrobenzenesulfonamide
Uniqueness
4-METHYL-N-[4-(4-METHYL-3-NITROBENZENESULFONAMIDO)BUTYL]-3-NITROBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and its potential for multiple applications. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C18H22N4O8S2 |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
4-methyl-N-[4-[(4-methyl-3-nitrophenyl)sulfonylamino]butyl]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C18H22N4O8S2/c1-13-5-7-15(11-17(13)21(23)24)31(27,28)19-9-3-4-10-20-32(29,30)16-8-6-14(2)18(12-16)22(25)26/h5-8,11-12,19-20H,3-4,9-10H2,1-2H3 |
InChI Key |
GCJHOZYSNVGWJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCCCNS(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.